molecular formula C17H23ClO9 B14327638 Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol CAS No. 110104-16-0

Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol

Cat. No.: B14327638
CAS No.: 110104-16-0
M. Wt: 406.8 g/mol
InChI Key: NLPXSBZYAPLYMR-UHFFFAOYSA-N
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Description

Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is a complex organic compound that features a combination of acetic acid and a substituted naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol typically involves multiple steps, including the introduction of chloro and methoxy groups onto a naphthalene core. Common synthetic routes may involve:

    Halogenation: Introduction of the chloro group through halogenation reactions.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Acetylation: Addition of the acetic acid moiety through acetylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.

    2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks both the chloro and acetic acid groups.

Uniqueness

Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both chloro and methoxy groups on the naphthalene core, as well as the acetic acid moiety

Properties

CAS No.

110104-16-0

Molecular Formula

C17H23ClO9

Molecular Weight

406.8 g/mol

IUPAC Name

acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol

InChI

InChI=1S/C13H15ClO5.2C2H4O2/c1-17-8-5-6(14)4-7-9(8)11(16)13(19-3)12(18-2)10(7)15;2*1-2(3)4/h5,8,15-16H,4H2,1-3H3;2*1H3,(H,3,4)

InChI Key

NLPXSBZYAPLYMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1C=C(CC2=C1C(=C(C(=C2O)OC)OC)O)Cl

Origin of Product

United States

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